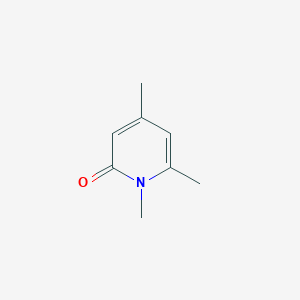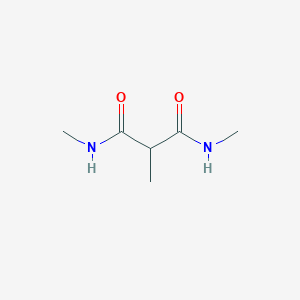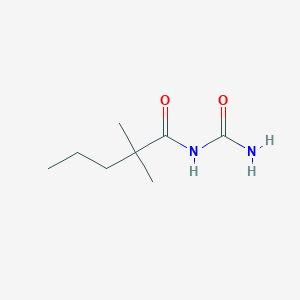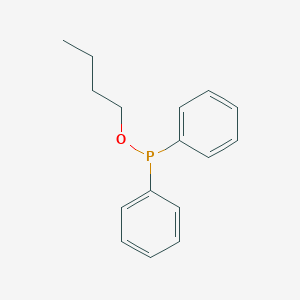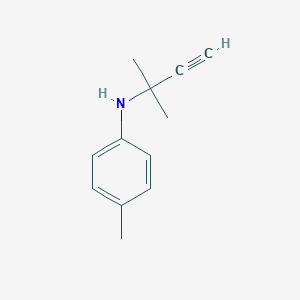
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors and produces effects similar to those of THC, the active ingredient in marijuana. However, due to its high potency and potential for abuse, it has been banned in many countries. Despite its illicit use, MMB-CHMINACA has also shown promise in scientific research.
Wirkmechanismus
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline exerts its effects by binding to and activating cannabinoid receptors in the brain and other organs. This leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. The overall effect is the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline are similar to those of THC, including altered perception, mood, and cognition. However, due to its high potency, 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can produce more severe effects, such as hallucinations, paranoia, and respiratory depression. Long-term use of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can also lead to addiction and other adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline has several advantages for use in scientific research, including its high potency and selectivity for cannabinoid receptors. It can be used to investigate the pharmacology of these receptors and their role in various physiological processes. However, the high potency and potential for abuse also make it a challenging compound to work with, and caution must be taken to ensure proper safety protocols are followed.
Zukünftige Richtungen
There are several possible future directions for research involving 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline. These include further investigations into its pharmacology and potential therapeutic applications, as well as studies on the long-term effects of its use. Additionally, research could explore the development of safer and more selective synthetic cannabinoids that could be used for scientific research and potential therapeutic use.
Synthesemethoden
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can be synthesized through a multistep process involving the condensation of 4-methylaminobenzonitrile with 2-methylbut-3-yn-2-ol, followed by the addition of a chloroformate derivative and subsequent deprotection. The final product is a white powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline has been used in scientific research to investigate the pharmacology of cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of CB1 and CB2 receptors, with a higher affinity for CB1 receptors. Studies have also explored the potential therapeutic applications of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline, such as its use in pain management and the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
14465-52-2 |
|---|---|
Produktname |
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline |
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
4-methyl-N-(2-methylbut-3-yn-2-yl)aniline |
InChI |
InChI=1S/C12H15N/c1-5-12(3,4)13-11-8-6-10(2)7-9-11/h1,6-9,13H,2-4H3 |
InChI-Schlüssel |
MXPNWJITJKKJGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C)(C)C#C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(C)(C)C#C |
Synonyme |
N-(1,1-Dimethyl-2-propynyl)-p-toluidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



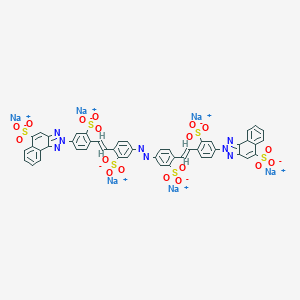
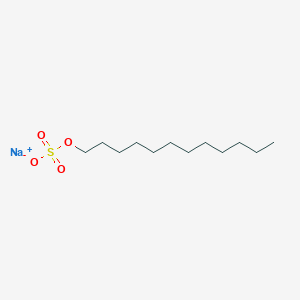
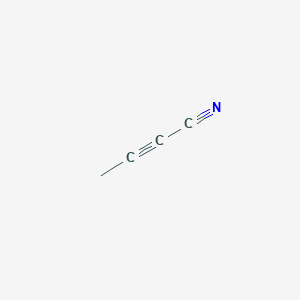
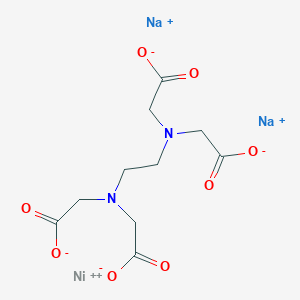


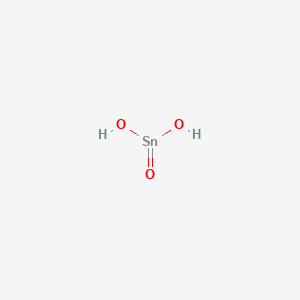
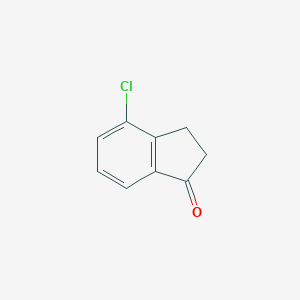
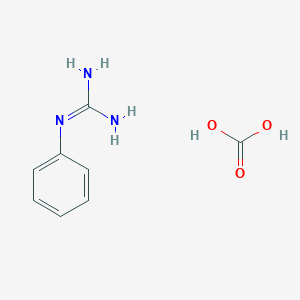
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
